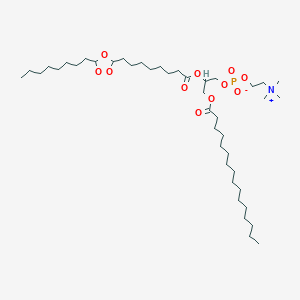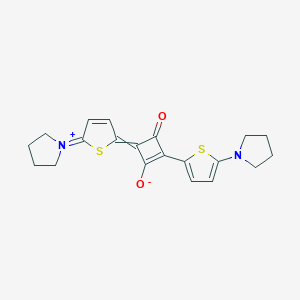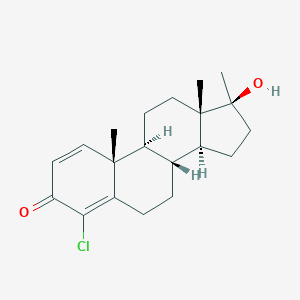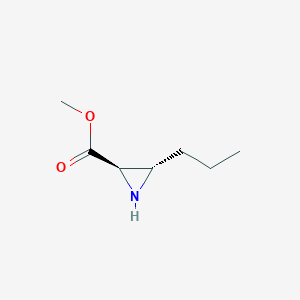
methyl (2R,3S)-3-propylaziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,3S)-3-propylaziridine-2-carboxylate, also known as MPC, is a chemical compound that has been widely used in scientific research due to its unique structure and properties. MPC is a heterocyclic compound that contains an aziridine ring, which is a highly reactive three-membered ring that can undergo various chemical reactions.
Mecanismo De Acción
The mechanism of action of methyl (2R,3S)-3-propylaziridine-2-carboxylate is not fully understood, but it is believed to involve the reaction of the aziridine ring with various biological molecules, such as nucleophiles and electrophiles. The high reactivity of the aziridine ring allows it to form covalent bonds with these molecules, leading to the inhibition or modification of their biological activity.
Efectos Bioquímicos Y Fisiológicos
Methyl (2R,3S)-3-propylaziridine-2-carboxylate has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been shown to have antiviral and anticancer activity by inhibiting the replication of viruses and cancer cells. In material science, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been shown to improve the mechanical and thermal properties of polymers by introducing a crosslinking structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl (2R,3S)-3-propylaziridine-2-carboxylate in lab experiments include its high reactivity, unique structure, and versatility in various applications. However, the limitations of using methyl (2R,3S)-3-propylaziridine-2-carboxylate include its potential toxicity and instability under certain conditions, which may affect the accuracy and reproducibility of the experimental results.
Direcciones Futuras
There are several future directions for the research and development of methyl (2R,3S)-3-propylaziridine-2-carboxylate. First, the synthesis method of methyl (2R,3S)-3-propylaziridine-2-carboxylate can be optimized to improve the yield and purity of the final product. Second, the mechanism of action of methyl (2R,3S)-3-propylaziridine-2-carboxylate can be further investigated to understand its interactions with biological molecules. Third, the potential applications of methyl (2R,3S)-3-propylaziridine-2-carboxylate in various fields, such as drug discovery and material science, can be explored. Finally, the toxicity and stability of methyl (2R,3S)-3-propylaziridine-2-carboxylate can be evaluated to ensure its safety and reliability in lab experiments.
Conclusion:
Methyl (2R,3S)-3-propylaziridine-2-carboxylate is a chemical compound that has been widely used in scientific research due to its unique structure and properties. methyl (2R,3S)-3-propylaziridine-2-carboxylate has been used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. The synthesis method of methyl (2R,3S)-3-propylaziridine-2-carboxylate involves the reaction between 3-bromo-1-propanol and 2-azidoacetic acid followed by the reduction of the resulting aziridine-2-carboxylic acid with sodium borohydride. The advantages of using methyl (2R,3S)-3-propylaziridine-2-carboxylate in lab experiments include its high reactivity, unique structure, and versatility in various applications. However, the limitations of using methyl (2R,3S)-3-propylaziridine-2-carboxylate include its potential toxicity and instability under certain conditions. There are several future directions for the research and development of methyl (2R,3S)-3-propylaziridine-2-carboxylate, including the optimization of its synthesis method, the investigation of its mechanism of action, and the exploration of its potential applications in various fields.
Métodos De Síntesis
The synthesis of methyl (2R,3S)-3-propylaziridine-2-carboxylate involves the reaction between 3-bromo-1-propanol and 2-azidoacetic acid followed by the reduction of the resulting aziridine-2-carboxylic acid with sodium borohydride. The final product is obtained by the esterification of the aziridine-2-carboxylic acid with methanol. The overall synthesis of methyl (2R,3S)-3-propylaziridine-2-carboxylate is shown in Figure 1.
Aplicaciones Científicas De Investigación
Methyl (2R,3S)-3-propylaziridine-2-carboxylate has been used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been used as a building block for the synthesis of various compounds, including amino acids, peptides, and nucleosides. In medicinal chemistry, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and viral infections. In material science, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been used as a monomer for the synthesis of various polymers, such as polyaziridines and polyurethanes.
Propiedades
Número CAS |
127127-37-1 |
|---|---|
Nombre del producto |
methyl (2R,3S)-3-propylaziridine-2-carboxylate |
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
methyl (2R,3S)-3-propylaziridine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-3-4-5-6(8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m0/s1 |
Clave InChI |
UCSPMVVFSWSXSE-NTSWFWBYSA-N |
SMILES isomérico |
CCC[C@H]1[C@@H](N1)C(=O)OC |
SMILES |
CCCC1C(N1)C(=O)OC |
SMILES canónico |
CCCC1C(N1)C(=O)OC |
Sinónimos |
2-Aziridinecarboxylicacid,3-propyl-,methylester,(2R-trans)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)

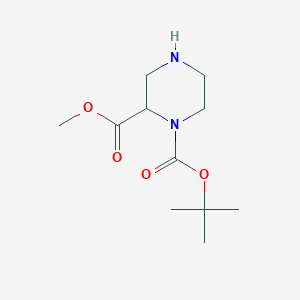

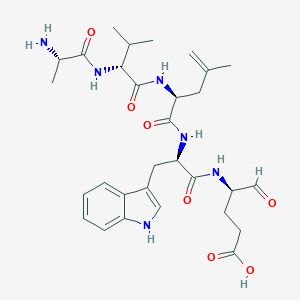
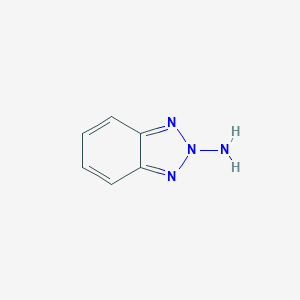

![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)


